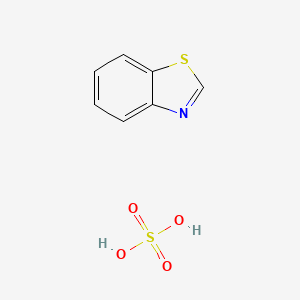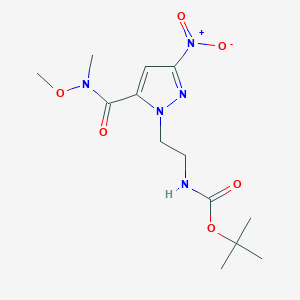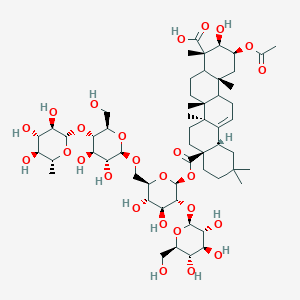
1,3-benzothiazole;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzothiazole is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmaceutical activities. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. When combined, these compounds can form various derivatives that are useful in multiple scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole can be synthesized through several methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . Another method includes the cyclization of thioamides or carbon dioxide as raw materials .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-benzothiazole often involves the use of catalysts such as ionic liquids or nano-ZnO-sulfuric acid to enhance the reaction efficiency and yield . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Dess-Martin periodinane (DMP).
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur at the 2-position of the benzothiazole ring, involving reagents like aldehydes and amines.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, thioamides, and various oxidizing and reducing agents. Reaction conditions often involve the use of acidic or basic catalysts and may require specific temperatures and solvents to optimize the yield.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which have significant applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
1,3-Benzothiazole and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Serve as enzyme inhibitors and imaging reagents.
Medicine: Exhibit anti-cancer, anti-bacterial, and anti-viral activities.
Industry: Used in the production of vulcanization accelerators, antioxidants, and electroluminescent devices.
Mécanisme D'action
The mechanism of action of 1,3-benzothiazole derivatives often involves the inhibition of specific enzymes or the interaction with molecular targets such as DNA or proteins. These interactions can disrupt cellular processes, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Similar in structure but contains an oxygen atom instead of sulfur.
Benzimidazole: Contains a nitrogen atom in place of sulfur.
Thiazole: Lacks the fused benzene ring.
Uniqueness
1,3-Benzothiazole is unique due to its sulfur-containing thiazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing drugs with specific biological activities .
Propriétés
Numéro CAS |
101555-44-6 |
|---|---|
Formule moléculaire |
C7H7NO4S2 |
Poids moléculaire |
233.3 g/mol |
Nom IUPAC |
1,3-benzothiazole;sulfuric acid |
InChI |
InChI=1S/C7H5NS.H2O4S/c1-2-4-7-6(3-1)8-5-9-7;1-5(2,3)4/h1-5H;(H2,1,2,3,4) |
Clé InChI |
DTOUTQSJZYYJEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CS2.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14078654.png)

![6-amino-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14078662.png)

![[2,3'-Bipyridin]-4-ylboronic acid](/img/structure/B14078679.png)
![1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one](/img/structure/B14078688.png)
![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
![tert-butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14078705.png)

![Methyl 4-[2-(6-methoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078722.png)


